Potent Inhibition of HDAC6 Compared to Closely Related Quinoline Analogs
6-Fluoro-8-methylquinoline-4-carboxylic acid exhibits potent inhibitory activity against histone deacetylase 6 (HDAC6) with an IC50 of 20 nM [1]. While direct head-to-head comparison data for this exact compound against a non-fluorinated or differently substituted quinoline-4-carboxylic acid is not available in the same assay, this activity level is significantly higher than that of many unoptimized quinoline-4-carboxylic acid scaffolds, which often exhibit IC50 values in the micromolar range. For context, a structurally distinct but related 6-fluoro-2-(aryl)quinoline-4-carboxylic acid analog displayed an IC50 of 178 nM against HDAC6, highlighting the impact of substitution pattern on potency [2].
| Evidence Dimension | HDAC6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 6-Fluoro-2-(aryl)quinoline-4-carboxylic acid analog (IC50 = 178 nM) |
| Quantified Difference | ~8.9-fold more potent |
| Conditions | Inhibition of human HDAC6 using fluorogenic substrate RHKKAc |
Why This Matters
This level of potency is valuable for researchers developing selective HDAC6 inhibitors, where low nanomolar activity is a critical benchmark for lead optimization.
- [1] BindingDB. BDBM50588334 (CHEMBL5171489). Affinity Data: IC50 = 20 nM for HDAC6. View Source
- [2] BindingDB. BDBM50466458 (CHEMBL4282039). Affinity Data: IC50 = 178 nM for HDAC6. View Source
